Cas no 478080-92-1 (N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine)

N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine is a pyrimidine-based sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 4-chlorophenylsulfonyl group and dimethylamino substituents, which may contribute to its binding affinity and selectivity in biological systems. The compound's sulfonamide moiety enhances stability and solubility, while the pyrimidine core offers a versatile scaffold for further functionalization. This molecule is of interest for its potential as an intermediate in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies in drug discovery.
N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine structure
478080-92-1 structure
Product Name:N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine
CAS No:478080-92-1
MF:C14H17ClN4O2S
MW:340.828380346298
CID:5228613
Update Time:2025-08-03

N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine Chemical and Physical Properties

Names and Identifiers

    • 5-[(4-CHLOROPHENYL)SULFONYL]-N2,N2,N4,N4-TETRAMETHYL-2,4-PYRIMIDINEDIAMINE
    • N-[5-[(4-CHLOROPHENYL)SULFONYL]-2-(DIMETHYLAMINO)-4-PYRIMIDINYL]-N,N-DIMETHYLAMINE
    • 5-(4-chlorobenzenesulfonyl)-N2,N2,N4,N4-tetramethylpyrimidine-2,4-diamine
    • Oprea1_637375
    • 5-(4-chlorophenyl)sulfonyl-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine
    • N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine
    • Inchi: 1S/C14H17ClN4O2S/c1-18(2)13-12(9-16-14(17-13)19(3)4)22(20,21)11-7-5-10(15)6-8-11/h5-9H,1-4H3
    • InChI Key: BOURLBDSTCIUQH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(C1=CN=C(N(C)C)N=C1N(C)C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 458
  • XLogP3: 2.5
  • Topological Polar Surface Area: 74.8

N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine Pricemore >>

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N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine Related Literature

Additional information on N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine

Recent Advances in the Study of N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine (CAS: 478080-92-1)

N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine (CAS: 478080-92-1) is a pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its sulfonyl and dimethylamino functional groups, has been the subject of numerous studies aimed at elucidating its biological activity, mechanism of action, and therapeutic potential. The following research brief provides an overview of the latest findings related to this compound, highlighting key advancements and their implications for the field.

Recent studies have focused on the synthesis and optimization of N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route that improves the yield and purity of the compound, addressing previous challenges in large-scale production. The study also explored structure-activity relationships (SAR) by introducing various substituents on the pyrimidine ring, leading to the identification of analogs with improved potency and selectivity.

In the context of biological activity, N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine has shown promising results as an inhibitor of protein kinases, particularly those involved in inflammatory and oncogenic pathways. A 2022 study published in Bioorganic & Medicinal Chemistry demonstrated that the compound exhibits selective inhibition of the p38 MAP kinase, a key regulator of inflammatory responses. This finding suggests potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways. A 2023 study in Molecular Pharmacology utilized computational docking and molecular dynamics simulations to elucidate the binding interactions between N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine and its target kinases. The results indicated that the sulfonyl group plays a critical role in stabilizing the inhibitor-enzyme complex, while the dimethylamino moiety contributes to binding affinity and specificity.

Beyond its kinase inhibitory activity, recent research has explored the compound's potential in other therapeutic areas. A 2023 preprint on bioRxiv reported preliminary evidence of its efficacy as an antiviral agent against RNA viruses, including SARS-CoV-2. The study hypothesized that the compound's ability to interfere with viral replication machinery could be leveraged to develop broad-spectrum antiviral therapies. However, further in vivo studies are needed to validate these findings.

Despite these advancements, challenges remain in the development of N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and off-target effects must be addressed through continued optimization and preclinical testing. Collaborative efforts between academic and industrial researchers will be essential to overcome these hurdles and translate the compound's potential into clinical applications.

In conclusion, N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine (CAS: 478080-92-1) represents a promising scaffold for drug discovery, with demonstrated activity in kinase inhibition and potential applications in inflammation and virology. Ongoing research efforts are expected to further refine its properties and expand its therapeutic utility, making it a compound of significant interest in the chemical biology and pharmaceutical communities.

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